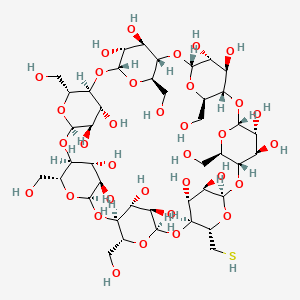
6-Mercapto-6-deoxy-|A-Cyclodextrin
Overview
Description
6-Mercapto-6-deoxy-|A-Cyclodextrin is a modified cyclodextrin derivative with good water solubility and stability . Its chemical structure contains a thiol functional group . It is a biocompatible and water-soluble compound exhibiting potential as a drug delivery system, enhancing drug solubility and stability .
Synthesis Analysis
The preparation of this compound is usually obtained by reacting 6-mercapto-6-deoxy-β-cyclodextrin with sodium bisulfate (NaHSO4) or metal oxides . Per-6-thio-β-CD (heptakis-(6-mercapto-6-deoxy)-β-cyclodextrin) was also employed to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .Molecular Structure Analysis
The molecular structure of this compound contains a thiol functional group . The presence of hydroxyl groups enables coordination with metal ions .Chemical Reactions Analysis
This compound has been used in the synthesis of catalytically active palladium nanoparticles for the hydrogenation of isophorone . The formation and stabilization of the silver nanoparticles were not only due to cyclodextrin deprotonation, but also to the insoluble silver oxide formation, which allowed better control of the growth of the silver nanoparticles with a 10–25 nm size range .Physical And Chemical Properties Analysis
This compound is a white to off-white solid powder . It is soluble in water and some organic solvents . It is stable at a pH range of 3-12 and at temperatures up to 120 degrees Celsius .Scientific Research Applications
Protease Inhibition : 6-Mercapto-6-deoxy-α-Cyclodextrin derivatives, specifically the β-cyclodextrin derivatives, have been used in protease inhibition studies. Schaschke et al. (1997) explored the functionalization of β-cyclodextrin to create heptakis-(6-mercapto-6-deoxy)-derivatives. However, their study found that oligopresentation of the inhibitor did not enhance the inhibition of cathepsin B and μ-calpain on a molar basis compared to the mono-conjugated form (Schaschke et al., 1997).
Supramolecular Chemistry and Molecular Recognition : In the field of supramolecular chemistry, mono-(6-deoxy-6-mercapto)-β-cyclodextrin (βCDSH) has been used to construct nanoporous assemblies. Damos et al. (2007) investigated its supramolecular properties, especially its adsorption processes and selectivity in molecular recognition, using various redox probes and surface plasmon resonance techniques (Damos et al., 2007).
Hydrolysis Studies : The impact of 6-Mercapto-6-deoxy-α-Cyclodextrin on the hydrolysis of phenyl acetates was studied by Fujita et al. (1980). They noted variations in selectivity during the hydrolysis process, attributing these changes to the substituents on β-cyclodextrin (Fujita et al., 1980).
Electrochemical Properties and Kinetics : Damos et al. (2007) also examined the electrochemical properties and adsorption kinetics of mono(6-deoxy-6-mercapto)-β-cyclodextrin on gold surfaces. Their research provided insights into the film thickness, dielectric constant, and coverage capabilities of these cyclodextrin derivatives (Damos et al., 2007).
Chemical Synthesis and Modification : Research by Chmurski et al. (1999) explored the synthesis of chemically modified cyclodextrins, including those capable of carrying pyridyl ligands. These derivatives showed increased solubilities in non-aqueous solvents and had complexation properties with copper(II) (Chmurski et al., 1999).
Protein Crystallization : Yang et al. (2017) investigated the use of cyclodextrins and their derivatives, including Mercapto-β-cyclodextrin (MCD), as nucleants for protein crystallization. They found that these compounds significantly promoted protein crystallization and improved crystal quality (Yang et al., 2017).
Enantioselective Processes : In the study of enantioselective processes, Tamagaki et al. (1996) used (2-Mercaptoethyl)amino-attached cyclodextrin for the transformation of phenylglyoxal into (S)-mandelic acid. This study highlighted the enantioselective environment provided by cyclodextrin derivatives (Tamagaki et al., 1996).
Mechanism of Action
Target of Action
The primary targets of 6-Mercapto-6-deoxy-beta-Cyclodextrin are metal nanoparticles and certain drugs . The compound has been used to stabilize catalytically active metal nanoparticles in cyclodextrin-based systems . It can also form inclusion complexes with drugs, increasing their solubility and stability .
Mode of Action
6-Mercapto-6-deoxy-beta-Cyclodextrin interacts with its targets through supramolecular interactions . It forms inclusion complexes with molecules of appropriate size and shape, and its presence enables coordination with metal ions . This property has been utilized in the synthesis of catalytically active metal nanoparticles . When interacting with drugs, it forms an inclusion complex, which can increase the solubility and stability of the drug .
Biochemical Pathways
It’s known that the compound plays a multifunctional role in catalysis, acting as reducing agents, stabilizing/dispersing agents, or mass transfer promoters .
Pharmacokinetics
It’s known that the compound can improve the bioavailability of drugs by forming inclusion complexes with them .
Result of Action
The result of the action of 6-Mercapto-6-deoxy-beta-Cyclodextrin is the stabilization of metal nanoparticles and the increased solubility and stability of certain drugs . For instance, it has been used to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .
Action Environment
The action of 6-Mercapto-6-deoxy-beta-Cyclodextrin can be influenced by environmental factors. For example, the compound’s ability to form inclusion complexes with drugs and stabilize metal nanoparticles suggests that its efficacy could be affected by the presence of other molecules in the environment . .
Future Directions
Research in green chemistry has recently focused on designing reactions in water as a safe solvent, calling for catalysts that operate in aqueous solutions . In particular, supramolecular metal nanoparticles have been synthesized by associating macrocyclic compounds with transition metal nanoparticles, to produce water-dispersible catalytic systems of high performance and molecular recognition ability . This suggests that 6-Mercapto-6-deoxy-|A-Cyclodextrin could play a significant role in the development of new catalysts and drug delivery systems in the future.
Biochemical Analysis
Biochemical Properties
6-Mercapto-6-deoxy-beta-Cyclodextrin plays a crucial role in biochemical reactions. It forms inclusion complexes with molecules of appropriate size and shape, which is a key property of cyclodextrins . This ability to form inclusion complexes allows 6-Mercapto-6-deoxy-beta-Cyclodextrin to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the size, shape, and chemical properties of the guest molecule .
Cellular Effects
The effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin on cells and cellular processes are diverse and complex. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
At the molecular level, 6-Mercapto-6-deoxy-beta-Cyclodextrin exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the nature of the interaction between 6-Mercapto-6-deoxy-beta-Cyclodextrin and the target molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin can change over time. It has been reported to have good stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
6-Mercapto-6-deoxy-beta-Cyclodextrin is involved in various metabolic pathways. It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
6-Mercapto-6-deoxy-beta-Cyclodextrin can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQFCFNGXZCYMC-FOUAGVGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CS)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O34S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)


![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)
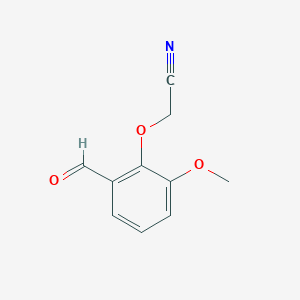
![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)
![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)
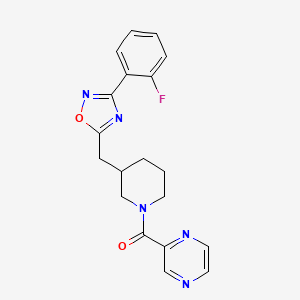
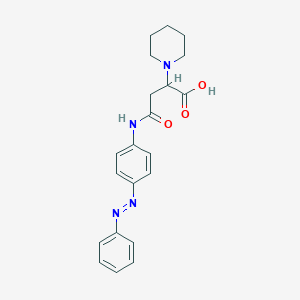
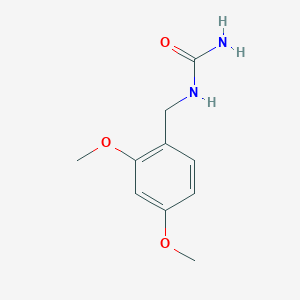
![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)
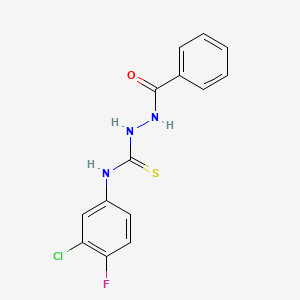
![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)